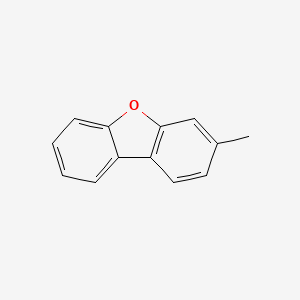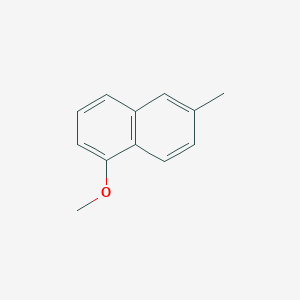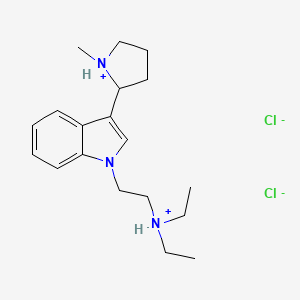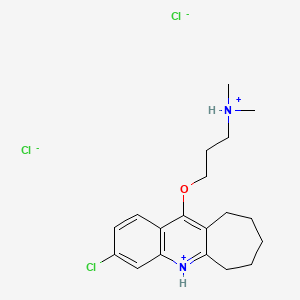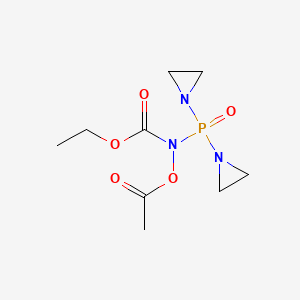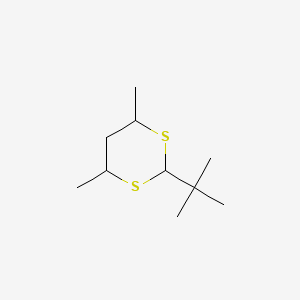
2-Tert-butyl-4,6-dimethyl-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4,6-dimethyl-1,3-dithiane is an organic compound with the molecular formula C10H20S2 and a molecular weight of 204.396 g/mol . This compound is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms. The tert-butyl and dimethyl groups attached to the dithiane ring contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Tert-butyl-4,6-dimethyl-1,3-dithiane typically involves the reaction of appropriate thiol precursors with aldehydes or ketones under acidic conditions. One common method involves the use of tert-butyl mercaptan and 2,4-dimethyl-1,3-dithiane in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in a suitable solvent such as toluene or dichloromethane to facilitate the formation of the dithiane ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-Tert-butyl-4,6-dimethyl-1,3-dithiane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the dithiane ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or thioethers.
Substitution: The tert-butyl and dimethyl groups can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Tert-butyl-4,6-dimethyl-1,3-dithiane has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex sulfur-containing molecules.
Biology: In biological research, this compound is used as a probe to study the reactivity and behavior of sulfur-containing compounds in biological systems. It can also be employed in the development of novel bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and synthesize new drugs with improved pharmacological properties. Its unique structure allows for the exploration of new chemical space in drug discovery.
Industry: In the industrial sector, this compound is used as an additive in the formulation of specialty chemicals, such as antioxidants and stabilizers for polymers and fuels.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4,6-dimethyl-1,3-dithiane involves its interaction with various molecular targets and pathways. The dithiane ring can undergo nucleophilic attack by reactive species, leading to the formation of reactive intermediates that can participate in further chemical transformations. The tert-butyl and dimethyl groups can influence the reactivity and stability of the compound, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
2-Tert-butyl-4,6-dimethyl-1,3-dithiane can be compared with other similar compounds, such as:
2,4-Dimethyl-6-tert-butylphenol: This compound has a similar tert-butyl and dimethyl substitution pattern but lacks the dithiane ring.
2,6-Dimethyl-4-tert-butylbenzaldehyde: This compound also features tert-butyl and dimethyl groups but contains an aldehyde functional group instead of a dithiane ring.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: This compound contains multiple tert-butyl and dimethyl groups and is used as a stabilizer in polymers.
The uniqueness of this compound lies in its dithiane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
22425-92-9 |
|---|---|
Molecular Formula |
C10H20S2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
2-tert-butyl-4,6-dimethyl-1,3-dithiane |
InChI |
InChI=1S/C10H20S2/c1-7-6-8(2)12-9(11-7)10(3,4)5/h7-9H,6H2,1-5H3 |
InChI Key |
MFVZIKOLBGYKSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(SC(S1)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
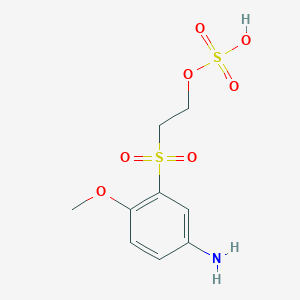

![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)
